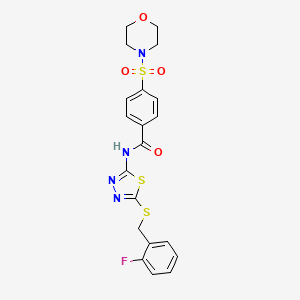![molecular formula C24H25N7O2 B2365912 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one CAS No. 920230-42-8](/img/structure/B2365912.png)
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C24H25N7O2 and its molecular weight is 443.511. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in a variety of cancers, including breast, ovarian, head, neck, and colon cancers .
Mode of Action
The compound interacts with EGFR, inhibiting its activity . This inhibition prevents the receptor from triggering the downstream signaling pathways that promote cell proliferation and survival
Biochemical Pathways
Upon binding to EGFR, the compound disrupts several biochemical pathways. These include the PI3K/Akt pathway and the Ras/Raf/MEK/ERK pathway, both of which are involved in cell survival and proliferation . By inhibiting these pathways, the compound can effectively halt the growth and spread of cancer cells .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to reach their target sites effectively .
Result of Action
The compound’s action results in a decrease in cancer cell proliferation and an increase in cancer cell death . This is achieved through the induction of apoptosis, or programmed cell death, in the cancer cells . The compound has shown potent anticancer activity in vitro .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. These include the presence of other drugs, the pH of the environment, and the presence of certain enzymes
Biochemische Analyse
Biochemical Properties
Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors . This suggests that 1-[4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenoxypropan-1-one may interact with various biomolecules, influencing biochemical reactions.
Cellular Effects
Similar compounds have been tested for cytotoxicity against various cell lines , suggesting that this compound may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that triazole compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-18(33-20-10-6-3-7-11-20)24(32)30-14-12-29(13-15-30)22-21-23(26-17-25-22)31(28-27-21)16-19-8-4-2-5-9-19/h2-11,17-18H,12-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYPBEPEEWLXPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)OC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2365831.png)

![3-(3-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide](/img/structure/B2365836.png)


![2-[Methyl({[4-(prop-2-yn-1-yl)morpholin-2-yl]methyl})amino]acetamide](/img/structure/B2365840.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2365841.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2365843.png)


![N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide](/img/structure/B2365850.png)

